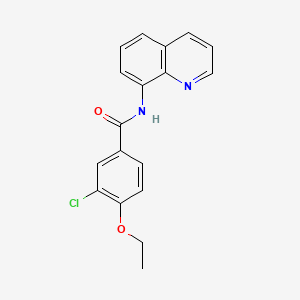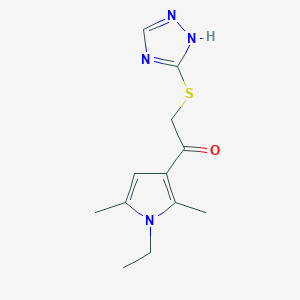
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole, also known as DMNP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DMNP is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Wirkmechanismus
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's mechanism of action is not fully understood, but it has been suggested that it acts as a copper ion chelator, leading to the formation of reactive oxygen species and subsequent apoptosis in cancer cells. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to inhibit the Akt pathway, which plays a crucial role in cell survival and proliferation.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of the Akt pathway. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's fluorescent properties make it a useful tool for the detection of copper ions in biological samples. Its potential anticancer activity also makes it a promising candidate for further research. However, the potential effects of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole on normal cells and tissues are not fully understood, and further research is needed to determine its safety and efficacy. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's synthesis can be challenging, and its stability and solubility in biological systems need to be further optimized.
Zukünftige Richtungen
For 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole research include further optimization of its synthesis and characterization, as well as the development of more efficient methods for its detection and quantification. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential as an anticancer agent also warrants further investigation, including its efficacy in vivo and its potential side effects. Additionally, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole's potential applications in other fields, such as environmental monitoring and catalysis, should be explored. Overall, 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole is a promising compound that has the potential to contribute to various scientific fields, and further research is needed to fully understand its properties and applications.
Synthesemethoden
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole can be synthesized through various methods, including the reaction of 3-nitrobenzaldehyde with 3,5-dimethylpyrazole in the presence of a base catalyst. Another method involves the reaction of 3-nitrobenzyl chloride with 3,5-dimethylpyrazole in the presence of a base catalyst. Both methods result in the formation of 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been used in various scientific research applications, including as a fluorescent probe for the detection of metal ions and as a potential anticancer agent. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. This property makes 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole a useful tool for the detection of copper ions in biological samples. 3,5-dimethyl-1-(3-nitrobenzyl)-1H-pyrazole has also been studied for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells through the inhibition of the Akt pathway.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[(3-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9-6-10(2)14(13-9)8-11-4-3-5-12(7-11)15(16)17/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKJEOXJLBSEPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-[(3-nitrophenyl)methyl]pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5754718.png)
![1-(3-methylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5754722.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B5754724.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5754734.png)







![methyl 2-[(5-methyl-2-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754789.png)

